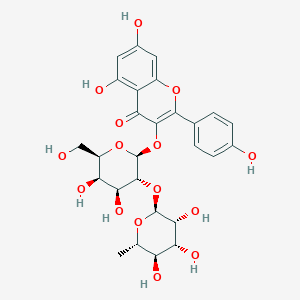

k-Rha-gal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

K-Rha-gal is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a glycoside derived from the roots of the plant Rhamnus davurica, which is commonly used in traditional Chinese medicine. K-Rha-gal has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

Applications De Recherche Scientifique

1. Use in Cement and Concrete

Rice Husk Ash (RHA) is recognized as a promising supplementary cementing material (SCM) due to its high specific surface and abundant soluble silica in alkaline conditions. Its effectiveness in improving the mechanical and durability characteristics of cement and concrete has been explored, revealing that RHA is sensitive to fineness changes, impacting its effectiveness in mixtures (Antiohos, Papadakis, & Tsimas, 2014).

2. Role in Soil Stabilization

RHA's application in soil stabilization has been investigated, particularly in enhancing the growth performance of rice in sandy loam soils. Studies show that RHA significantly increases growth attributes like plant height and tiller per plant, indicating its utility in agricultural settings (Puri et al., 2020).

3. As a Source of Silica in Ceramics

RHA, containing a large quantity of amorphous silica, has been used as an alternative source of silica in the manufacture of various ceramics. Its application spans across refractory, glass, whiteware, and oxide and non-oxide ceramics (Hossain, Mathur, & Roy, 2018).

4. In Synthesis of Slow-Release Fertilizers

RHA has been utilized to synthesize silicon and potassium slow-release fertilizer, offering an economical and environmentally friendly method for recycling this agricultural by-product (França et al., 2017).

5. In Production of Activated Carbon

The transformation of RHA into activated carbon for adsorption purposes has been researched, with findings indicating its effectiveness in adsorbing substances like methylene blue, suggesting its potential in waste treatment and environmental remediation applications (Foo & Hameed, 2011).

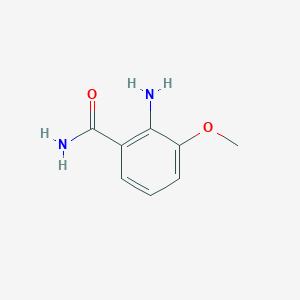

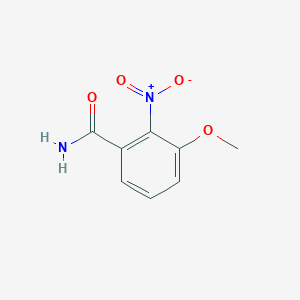

Propriétés

Numéro CAS |

108906-96-3 |

|---|---|

Nom du produit |

k-Rha-gal |

Formule moléculaire |

C27H30O15 |

Poids moléculaire |

594.5 g/mol |

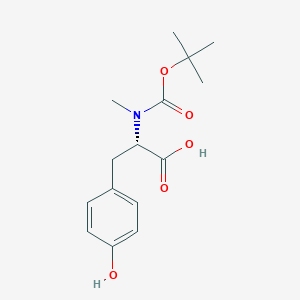

Nom IUPAC |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |

Clé InChI |

OHOBPOYHROOXEI-SRIOWEGGSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Autres numéros CAS |

108906-96-3 |

Synonymes |

kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)